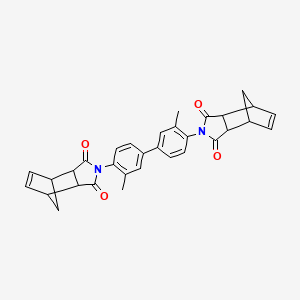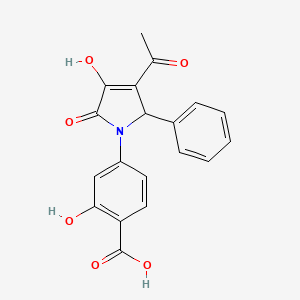![molecular formula C18H18N6O5 B11543248 3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide is a complex organic compound that features both nitro and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide typically involves the condensation of 5-nitro-2-(piperazin-1-yl)benzaldehyde with 3-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or cancer cells due to its potential bioactivity.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide is not fully understood. it is believed to interact with biological molecules through its nitro and piperazine groups. The nitro groups can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The piperazine moiety may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzohydrazide: A simpler analog lacking the piperazine and additional nitro group.
5-Nitro-2-(piperazin-1-yl)benzaldehyde: Another related compound that serves as a precursor in the synthesis of 3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide.
Uniqueness
3-Nitro-N’-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide is unique due to the presence of both nitro and piperazine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C18H18N6O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-nitro-N-[(E)-(5-nitro-2-piperazin-1-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H18N6O5/c25-18(13-2-1-3-15(10-13)23(26)27)21-20-12-14-11-16(24(28)29)4-5-17(14)22-8-6-19-7-9-22/h1-5,10-12,19H,6-9H2,(H,21,25)/b20-12+ |
InChI Key |
YQRYOWPNCJYJJJ-UDWIEESQSA-N |
Isomeric SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11543179.png)
![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11543181.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11543185.png)

![4-chloro-N-{2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11543187.png)
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B11543191.png)
![N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine](/img/structure/B11543200.png)
![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11543203.png)
![(11Z)-11-(4-bromobenzylidene)-11H-indeno[1,2-b]quinoline](/img/structure/B11543204.png)
![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11543223.png)

![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
